
Methicillin-d6 Sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methicillin-d6 Sodium is a deuterated form of methicillin, a narrow-spectrum beta-lactam antibiotic of the penicillin class. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of methicillin without interference from the natural hydrogen isotope.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methicillin-d6 Sodium involves the incorporation of deuterium into the methicillin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the deuterated benzoyl chloride, which is then reacted with 6-aminopenicillanic acid to form the deuterated methicillin. The final step involves the conversion of deuterated methicillin to its sodium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The use of specialized equipment and reagents is essential to achieve the desired level of deuteration.
Analyse Des Réactions Chimiques
Types of Reactions: Methicillin-d6 Sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methicillin-d6 Sodium is widely used in scientific research, particularly in the fields of:
Chemistry: To study the reaction mechanisms and pathways of beta-lactam antibiotics.
Biology: To investigate the metabolic fate of methicillin in biological systems.
Medicine: To understand the pharmacokinetics and pharmacodynamics of methicillin, aiding in the development of new antibiotics.
Industry: Used as a reference standard in the quality control of methicillin production.
Mécanisme D'action
Methicillin-d6 Sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and competitively inhibits the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan polymer chains in the bacterial cell wall. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death. The molecular targets include penicillin-binding proteins, particularly PBP2a, which is associated with methicillin resistance in Staphylococcus aureus .
Comparaison Avec Des Composés Similaires
Methicillin-d6 Sodium is unique due to its deuterium labeling, which distinguishes it from other beta-lactam antibiotics. Similar compounds include:
Methicillin: The non-deuterated form of this compound.
Flucloxacillin: Another beta-lactam antibiotic with a similar mechanism of action but different resistance profiles.
Dicloxacillin: Similar to flucloxacillin, used to treat infections caused by beta-lactamase-producing organisms.
This compound’s uniqueness lies in its use as a research tool to study the pharmacokinetics and metabolic pathways of methicillin without interference from natural hydrogen isotopes.
Propriétés
Numéro CAS |
1356847-96-5 |
|---|---|
Formule moléculaire |
C17H19N2NaO6S |
Poids moléculaire |
408.433 |
Nom IUPAC |
sodium;N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2,6-bis(trideuteriomethoxy)benzenecarboximidate |
InChI |
InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/q;+1/p-1/t11-,12+,15-;/m1./s1/i3D3,4D3; |
Clé InChI |
MGFZNWDWOKASQZ-IIBJRIMISA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)N=C(C3=C(C=CC=C3OC)OC)[O-])C(=O)O)C.[Na+] |
Synonymes |
(2S,5R,6R)-6-[(2,6-(Dimethoxy-d6)benzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium Salt; Azapen-d6; BRL 1241-d6; Belfacillin-d6; Celbenin-d6; Sodium 6-[2’,6’-(dimethoxy-d6)benzamido)penicillanate; Penaureus- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


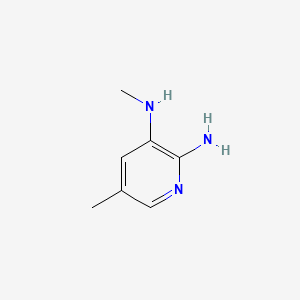
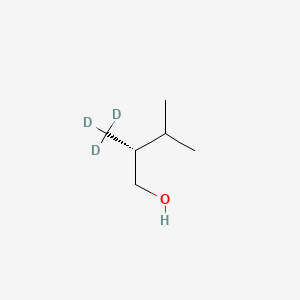
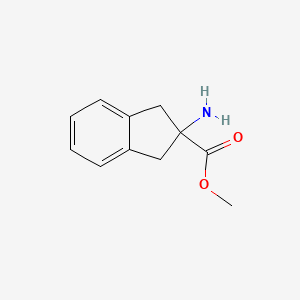
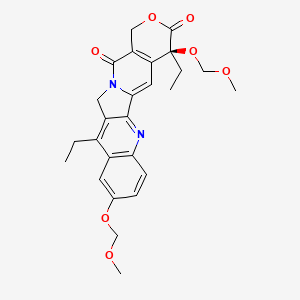
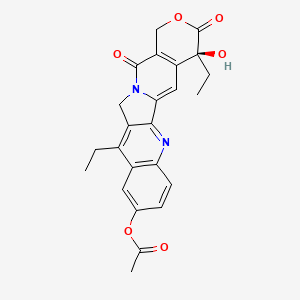
![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)
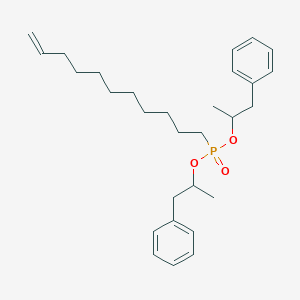
![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)
